![molecular formula C20H12K2O6 B8034747 Uranine K hydrate](/img/structure/B8034747.png)
Uranine K hydrate
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Description
Uranine K hydrate, also known as dipotassium;2-(3-oxido-6-oxoxanthen-9-yl)benzoate;hydrate, is a compound with the molecular formula C20H12K2O6 . It has a molecular weight of 426.5 g/mol . It is used in various industries, including as a fluorescent dye for posters in graphic arts and printing, as a colorant in wool and polyamide dyeing in the textile industry, and as a colorant in water tracing and sea marker dye in water treatment .
Molecular Structure Analysis
The molecular structure of Uranine K hydrate includes two potassium ions, a hydrate ion, and a complex organic molecule . The InChI string representation of its structure is InChI=1S/C20H12O5.2K.H2O/c21-11-5-7-15-17 (9-11)25-18-10-12 (22)6-8-16 (18)19 (15)13-3-1-2-4-14 (13)20 (23)24;;;/h1-10,21H, (H,23,24);;;1H2/q;2*+1;/p-2
.
Physical And Chemical Properties Analysis
Uranine K hydrate has a molecular weight of 426.5 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . Its exact mass and monoisotopic mass are 425.99080107 g/mol . It has a topological polar surface area of 90.5 Ų and a heavy atom count of 28 .
Safety and Hazards
Uranine K hydrate should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
dipotassium;2-(3-oxido-6-oxoxanthen-9-yl)benzoate;hydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12O5.2K.H2O/c21-11-5-7-15-17(9-11)25-18-10-12(22)6-8-16(18)19(15)13-3-1-2-4-14(13)20(23)24;;;/h1-10,21H,(H,23,24);;;1H2/q;2*+1;/p-2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSAAYTHQSZYMEK-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)[O-])C(=O)[O-].O.[K+].[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12K2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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